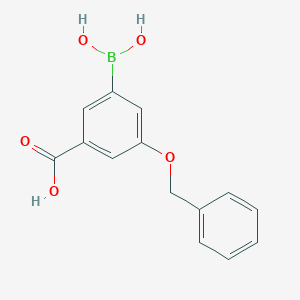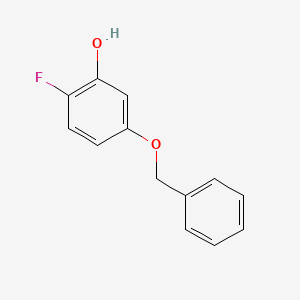![molecular formula C21H21N3O3S B2741278 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one CAS No. 897468-77-8](/img/structure/B2741278.png)
1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenyl ethanone group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the field of anti-inflammatory and anticancer research .
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
The compound interacts with its target by inhibiting the LasB quorum sensing system . This inhibition prevents the bacteria from coordinating their behaviors, thereby disrupting their ability to form biofilms and produce virulence factors . The compound’s selectivity towards the LasB system over the PqsR system suggests a specific mode of action .
Biochemical Pathways
The compound affects the quorum sensing pathways of Gram-negative bacteria . By inhibiting the LasB system, it disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This disruption affects downstream effects such as biofilm formation and virulence production .
Result of Action
The result of the compound’s action is the inhibition of the LasB quorum sensing system, leading to a disruption in bacterial cell-cell communication . This disruption prevents the bacteria from coordinating behaviors such as biofilm formation and virulence production . In addition, the compound has shown promising quorum-sensing inhibitor activities with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 .
Preparation Methods
The synthesis of 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with substituted 2-amino benzothiazoles and N-phenyl anthranilic acid.
Intermediate Formation: The intermediate compounds, substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides, are formed by coupling the starting materials.
Final Derivatives: These intermediates are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product.
Chemical Reactions Analysis
1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar core structure but differ in their substituents, affecting their biological activity.
2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone: This compound has a similar structure but different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)23-9-11-24(12-10-23)21-22-18-8-7-17(27-2)13-19(18)28-21/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPCZGSDHLLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
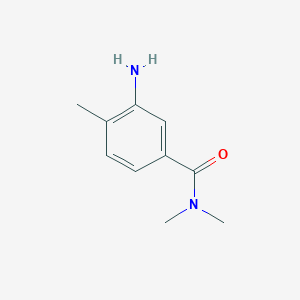
![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)
![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)
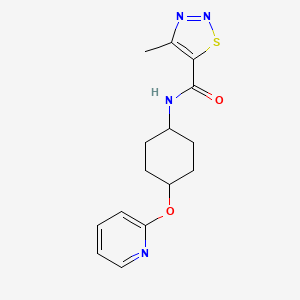
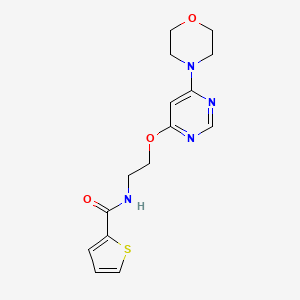
![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)

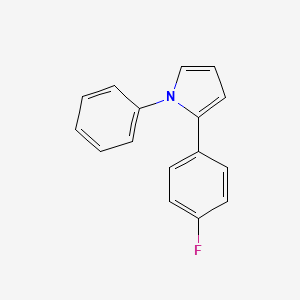
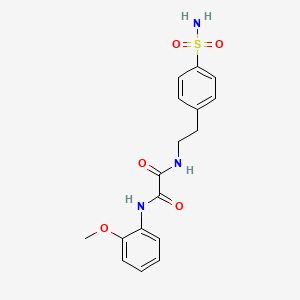
![6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2741210.png)
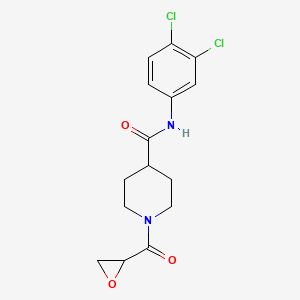
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)
